1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride
Overview
Description
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride is a cyclohexane derivative with three amino groups and three hydroxyl groups in a cis configuration. This compound is known for its ability to form complexes with various metal ions, particularly lanthanides, making it a valuable ligand in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically starts with inositol, which undergoes selective protection of hydroxyl groups, followed by amination and deprotection steps to yield the desired compound .
Industrial Production Methods: the synthesis likely involves similar steps as the laboratory synthesis, scaled up for larger production volumes .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride undergoes various chemical reactions, including:
Complexation: Forms complexes with metal ions, particularly lanthanides.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Complexation: Typically involves lanthanide salts such as lanthanide chlorides or triflates in aqueous solutions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Complexation: Trinuclear lanthanide complexes.
Substitution: Substituted derivatives of the original compound.
Scientific Research Applications
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride has several scientific research applications:
Coordination Chemistry: Used as a ligand to form complexes with lanthanides, which have applications in magnetic resonance imaging (MRI) contrast agents and luminescent probes.
Biomedical Research: Lanthanide complexes of this compound are studied for their potential use in biomedical applications, such as contrast agents for MRI and catalysts for the cleavage of RNA and DNA.
Analytical Chemistry: Employed as a shift reagent in nuclear magnetic resonance (NMR) spectroscopy to study the structure of organic compounds.
Mechanism of Action
The mechanism of action of 1,3,5-triamino-1,3,5-trideoxy-cis-inositol trihydrochloride primarily involves its ability to form stable complexes with metal ions. The amino and hydroxyl groups on the cyclohexane ring coordinate with metal ions, forming stable chelates. This coordination can influence the electronic and magnetic properties of the metal ions, making the complexes useful in various applications .
Comparison with Similar Compounds
1,3,5-Triamino-1,3,5-trideoxy-cis-inositol: The base compound without the trihydrochloride form.
1,3,5-Triamino-1,3,5-trideoxy-trans-inositol: A similar compound with a trans configuration of the amino and hydroxyl groups.
Uniqueness: 1,3,5-Triamino-1,3,5-trideoxy-cis-inositol trihydrochloride is unique due to its cis configuration, which allows for the formation of stable trinuclear complexes with lanthanides. This property is not observed in the trans isomer, making the cis form particularly valuable in coordination chemistry .
Properties
IUPAC Name |
2,4,6-triaminocyclohexane-1,3,5-triol;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N3O3.3ClH/c7-1-4(10)2(8)6(12)3(9)5(1)11;;;/h1-6,10-12H,7-9H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLVRAIJSKJOGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1O)N)O)N)O)N.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Cl3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746407 | |
Record name | 2,4,6-Triaminocyclohexane-1,3,5-triol--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6988-69-8 | |
Record name | 2,4,6-Triaminocyclohexane-1,3,5-triol--hydrogen chloride (1/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6988-69-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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